molecular formula C11H13NO2 B3302412 3-ethoxy-6-methoxy-1H-indole CAS No. 916756-96-2

3-ethoxy-6-methoxy-1H-indole

Cat. No.: B3302412
CAS No.: 916756-96-2
M. Wt: 191.23 g/mol
InChI Key: DBYMFYZUSNSMKO-UHFFFAOYSA-N
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Description

3-ethoxy-6-methoxy-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound features an ethoxy group at the third position and a methoxy group at the sixth position on the indole ring, which may influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-6-methoxy-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with a suitable indole precursor.

    Methoxylation: The methoxy group at the sixth position can be introduced using methanol and a suitable catalyst under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-ethoxy-6-methoxy-1H-indole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-ethoxy-6-methoxy-1H-indole is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Research into the medicinal applications of this compound focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .

Comparison with Similar Compounds

    3-methoxy-1H-indole: Lacks the ethoxy group, which may result in different chemical and biological properties.

    6-methoxy-1H-indole: Lacks the ethoxy group at the third position, potentially altering its reactivity.

    3-ethoxy-1H-indole: Lacks the methoxy group at the sixth position, which may influence its biological activity.

Uniqueness: 3-ethoxy-6-methoxy-1H-indole is unique due to the presence of both ethoxy and methoxy groups, which can significantly impact its chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

3-ethoxy-6-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-14-11-7-12-10-6-8(13-2)4-5-9(10)11/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYMFYZUSNSMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CNC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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